molecular formula C15H18FN3O3S B2896610 4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride CAS No. 2224293-60-9

4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride

Cat. No.: B2896610
CAS No.: 2224293-60-9
M. Wt: 339.39
InChI Key: MFHAFPQNIXVLPK-UHFFFAOYSA-N
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Description

4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl fluoride group and a dimethylpyrazolyl moiety. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,5-dimethylpyrazole with a suitable alkylating agent to introduce the methylamino group. This intermediate is then reacted with a benzenesulfonyl fluoride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and reaction conditions is crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzenesulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Condensation Reactions: The presence of the methylamino group allows for condensation reactions with carbonyl compounds, forming imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.

Scientific Research Applications

4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The benzenesulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylpyrazolyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonamide
  • 4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonic acid
  • 4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonate

Uniqueness

The uniqueness of 4-(2-{[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]carbamoyl}ethyl)benzene-1-sulfonyl fluoride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or selectivity in certain applications.

Properties

IUPAC Name

4-[3-[(1,5-dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-11-13(10-18-19(11)2)9-17-15(20)8-5-12-3-6-14(7-4-12)23(16,21)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHAFPQNIXVLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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